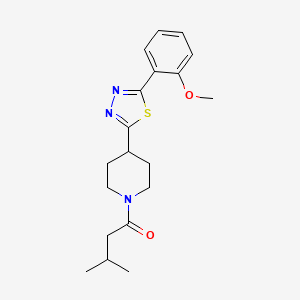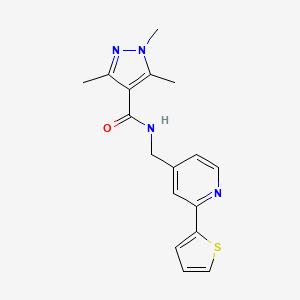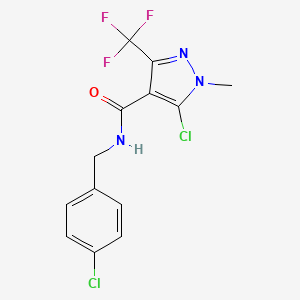
5-chloro-N-(4-chlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-(4-chlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a chloro group at the 5-position, a trifluoromethyl group at the 3-position, and a carboxamide group at the 4-position. The nitrogen of the carboxamide group is further substituted with a 4-chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic ring containing two nitrogen atoms. The various substituents on the ring, including the chloro, trifluoromethyl, and carboxamide groups, would contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The chloro groups might also be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxamide and the electronegative atoms like chlorine and fluorine would likely make the compound relatively polar .Aplicaciones Científicas De Investigación
Insecticidal Activities
Research by Wu et al. (2017) explored the synthesis of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, including variants of the compound . These compounds showed promising insecticidal activities against various lepidopteran pests, such as Plutella xylostella and Mythimna separate. Altering the amide position in these compounds also yielded broad-spectrum insecticidal activities against dipterous insects like Culex pipiens pallens.
Antimicrobial Screening
A study by Idrees et al. (2020) involved the synthesis of carboxamide derivatives integrated with quinoline, pyrazole, and benzofuran moieties. The compounds, related to the one , were tested for their antimicrobial activities against pathogenic bacteria like S. aureus and E. coli, showing varied levels of effectiveness.
Antitumor and Anti-Inflammatory Applications
In the realm of antitumor and anti-inflammatory applications, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, structurally related to the compound in focus. These derivatives were evaluated for their cytotoxicity against cancer cell lines and for their 5-lipoxygenase inhibition activities, showcasing potential as anticancer and anti-inflammatory agents.
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives have been a topic of interest in scientific research. For instance, Beck and Lynch (1987) detailed the synthesis of certain pyrazole carboxylate ester derivatives, providing insights into the chemical processes and structural attributes of compounds closely related to 5-chloro-N-(4-chlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Direcciones Futuras
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of this compound could be optimized to improve yield and selectivity .
Propiedades
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O/c1-21-11(15)9(10(20-21)13(16,17)18)12(22)19-6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXSYUSBVXWSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

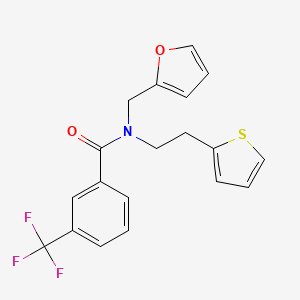

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)
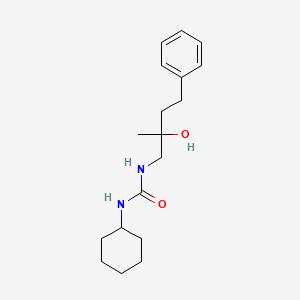

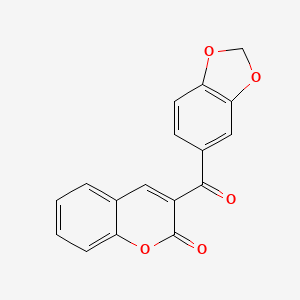
![2-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2694684.png)
![(1'S,4R)-6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2694685.png)

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-furamide](/img/structure/B2694690.png)

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B2694692.png)
